molecular formula C7H9N3O4 B8676864 Ethyl 2-(2-nitroimidazol-1-yl)acetate

Ethyl 2-(2-nitroimidazol-1-yl)acetate

Cat. No.: B8676864
M. Wt: 199.16 g/mol
InChI Key: WUXFNUFFOCOHGY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitroimidazol-1-yl)acetate (CAS 161490-37-5) is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.17 g/mol. It is a versatile nitroimidazole derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and biomedical research. Its primary research value lies in its role as a precursor for the development of radiosensitizing agents, which are compounds designed to enhance the lethal effect of ionizing radiation on hypoxic tissues in cancer therapy . The compound features a nitroimidazole scaffold, a privileged structure in drug discovery known for its ability to engage in diverse non-covalent interactions with biological targets . Researchers utilize this ester as a versatile starting material for synthesizing various bioactive molecules. For instance, it can be hydrolyzed to 2-(2-nitroimidazol-1-yl)acetic acid or used to prepare acetamide derivatives, which are valuable intermediates in their own right . Its most significant documented application is as a key synthetic precursor in the preparation of Benznidazole (CAS 22994-85-0), an important pharmaceutical agent . The crystal packing and structural properties of closely related nitroimidazole acetate esters have been characterized in scientific literature, revealing dihedral angles between the imidazole ring and the ester plane of over 100°, with crystal structures stabilized by weak intermolecular hydrogen bonds . As a nitroimidazole derivative, this compound is part of a class investigated for potential antibacterial applications, particularly in the construction of novel heterocyclic systems like oxadiazoles to explore new antimicrobial agents . This compound has a predicted density of 1.41±0.1 g/cm3 and a predicted boiling point of 377.2±44.0 °C . Researchers value this compound for its well-defined structure and its utility in accessing more complex, functionally diverse molecules for biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 2-(2-nitroimidazol-1-yl)acetate

InChI

InChI=1S/C7H9N3O4/c1-2-14-6(11)5-9-4-3-8-7(9)10(12)13/h3-4H,2,5H2,1H3

InChI Key

WUXFNUFFOCOHGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitroimidazol-1-yl)acetate typically involves the nitration of imidazole derivatives followed by esterification. One common method involves the reaction of 2-nitroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

Methyl 2-(2-Nitroimidazol-1-yl)Acetate
  • Molecular Formula : C₆H₇N₃O₄
  • Physical Properties : Melting point = 95–97°C; Density = 1.48 g/cm³; XLogP3 = 0.49 .
  • Synthesis : Alkylation of 2-nitroimidazole with methyl bromoacetate under basic conditions.
tert-Butyl 2-(2-Nitroimidazol-1-yl)Acetate
  • Molecular Formula : C₉H₁₃N₃O₄
  • Physical Properties : Melting point = 89.9–91.7°C; Yield = 94.6% .
  • Synthesis : Reaction of 2-nitroimidazole with tert-butyl bromoacetate.

Table 1: Comparison of Ester Derivatives

Compound Molecular Formula Melting Point (°C) XLogP3 Yield (%)
This compound C₇H₉N₃O₄* N/A ~1.4† N/A
Methyl analog C₆H₇N₃O₄ 95–97 0.49 N/A
tert-Butyl analog C₉H₁₃N₃O₄ 89.9–91.7 N/A 94.6

*Assumed based on similar derivatives. †Estimated from ethyl 2-(5-ethyl-2-nitroimidazol-1-yl)acetate (XLogP3 = 1.4) .

Analogues with Differing Nitro Group Positions

Ethyl 2-(4-Nitroimidazol-1-yl)Acetate
  • Structure : Nitro group at 4-position.
  • Properties : Generally less bioactive than 5-nitro derivatives due to electronic effects .
  • Example : Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate crystallizes in an orthorhombic system (P2₁2₁2₁) with strong C–H⋯O/N hydrogen bonds .
Ethyl 2-(5-Nitroimidazol-1-yl)Acetate
  • Relevance : 5-Nitroimidazoles (e.g., metronidazole) are clinically used for anaerobic infections. The 5-nitro group enhances redox activity, enabling DNA damage in hypoxic cells .

Table 2: Nitro Position Impact on Bioactivity

Nitro Position Example Compound Key Bioactivity Reference
2 Target compound Radiosensitization
4 Ethyl 2-(4-nitro) analog Lower antimicrobial activity
5 Metronidazole Antiprotozoal, antibacterial

Analogues with Additional Substituents

Ethyl 2-(5-Ethyl-2-Nitroimidazol-1-yl)Acetate
  • Molecular Formula : C₉H₁₃N₃O₄
  • Properties : XLogP3 = 1.4; Molecular weight = 227.22 g/mol .
Ethyl 2-(2-Methyl-4-Nitroimidazol-1-yl)Acetate
  • Crystal Structure : Stabilized by π–π stacking (centroid distance = 4.66 Å) and hydrogen bonds, enhancing thermal stability .

Table 3: Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) XLogP3
Target compound None ~197.16* ~1.4
5-Ethyl-2-nitro analog 5-Ethyl 227.22 1.4
2-Methyl-4-nitro analog 2-Methyl, 4-nitro 213.20 N/A

*Calculated based on C₇H₉N₃O₄.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-nitroimidazol-1-yl)acetate?

The synthesis typically involves alkylation of 2-nitroimidazole with ethyl bromoacetate under basic conditions. Key parameters include:

  • Reagents : Potassium carbonate (K₂CO₃) as a base, dimethylformamide (DMF) as a solvent.
  • Conditions : Reaction at 60–80°C for 12–24 hours.
  • Yield optimization : Excess ethyl bromoacetate (1.2–1.5 equivalents) improves conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Parameter Optimal Value
Temperature60–80°C
Reaction Time12–24 hours
SolventDMF
BaseK₂CO₃

Q. How can spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR :
  • Imidazole protons : Resonances at δ 7.8–8.2 ppm (H-4, H-5).
  • Nitro group : Electron-withdrawing effect deshields adjacent protons.
  • Ester group : Quartet at δ 4.2–4.4 ppm (CH₂CH₃) and triplet at δ 1.2–1.4 ppm (CH₂CH₃) .
    • IR Spectroscopy :
  • Strong absorption at ~1530 cm⁻¹ (N=O stretch) and ~1730 cm⁻¹ (ester C=O) .

Q. What are common chemical reactions involving this compound?

  • Reduction :
  • Nitro → amine using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂). Products are precursors for bioactive derivatives .
    • Ester Hydrolysis :
  • Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields 2-(2-nitroimidazol-1-yl)acetic acid .
    • Nucleophilic Substitution :
  • Thiols or amines can displace the ester group under basic conditions .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound?

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Rigaku SPIDER diffractometer, λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation : Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles.
Crystal Parameter Value (Example)
Space groupOrthorhombic, P2₁2₁2₁
Unit cell dimensionsa = 4.416 Å, b = 10.290 Å, c = 20.769 Å
R factor< 0.05

Q. How to design experiments to evaluate hypoxic selectivity of nitroimidazole derivatives?

  • In vitro assays :
  • Use hypoxia-inducible factor (HIF-1α) reporter cell lines.
  • Compare cytotoxicity under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions .
    • Radiolabeling :
  • Synthesize ¹⁸F-labeled analogs (e.g., using 2,3,5,6-tetrafluorophenyl precursors) for PET imaging of hypoxic tumors .

Q. What methodologies support structure-activity relationship (SAR) studies for nitroimidazole derivatives?

  • Substituent Variation :
  • Replace the ethyl ester with methyl or benzyl groups to assess lipophilicity effects.

    • Bioactivity Testing :
  • Antimicrobial: Minimum inhibitory concentration (MIC) against E. coli or S. aureus.

  • Anticancer: IC₅₀ values in MTT assays using HeLa or MCF-7 cells .

    Derivative Activity (IC₅₀, μM)
    Ethyl ester (parent)25.3 ± 1.2
    Methyl ester analog18.9 ± 0.9
    Benzyl ester analog32.7 ± 2.1

Q. How to address challenges in radiolabeling this compound for imaging applications?

  • Precursor Design : Use 2,3,5,6-tetrafluorophenyl esters for nucleophilic ¹⁸F substitution .
  • Reaction Optimization :
  • Temperature: 80–100°C in acetonitrile.
  • Purification: Solid-phase extraction (C18 cartridges) to remove unreacted ¹⁸F⁻ .

Methodological Considerations

  • Contradiction Analysis : Cross-validate synthetic yields and crystallographic data using multiple techniques (e.g., HPLC purity vs. X-ray refinement metrics) .
  • Advanced Characterization : Utilize mass spectrometry (HRMS) for isotopic pattern confirmation and DFT calculations to predict reactivity .

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